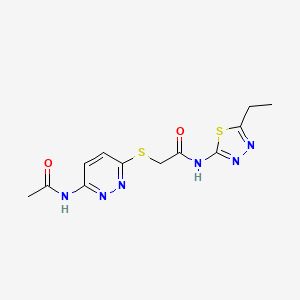

2-((6-acetamidopyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2S2/c1-3-10-16-18-12(22-10)14-9(20)6-21-11-5-4-8(15-17-11)13-7(2)19/h4-5H,3,6H2,1-2H3,(H,13,15,19)(H,14,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECSLCSHZSZKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources of research.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with various thiol and amine functionalities. The structural characterization is performed using techniques such as NMR , IR spectroscopy , and mass spectrometry to confirm the molecular structure and purity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. For instance, a study evaluated various 1,3,4-thiadiazole derivatives against human cancer cell lines. The compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity:

| Cell Line | IC50 Value (mmol L) |

|---|---|

| MCF-7 | 0.084 ± 0.020 |

| A549 | 0.034 ± 0.008 |

These values suggest that the compound is more potent than standard chemotherapeutics like cisplatin in certain contexts .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Aromatase : The compound demonstrated aromatase inhibitory activity with an IC50 value of 0.062 ± 0.004 mmol L, which is crucial for estrogen-dependent cancers .

- EGFR Inhibition : Similar compounds have been noted to inhibit epidermal growth factor receptor (EGFR) kinase, contributing to their antitumor efficacy .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .

Comparative Analysis with Other Compounds

A comparative analysis with other known thiadiazole derivatives reveals that this compound holds promise due to its unique structural features that enhance biological activity:

| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | Cell cycle arrest |

| Compound B | HL-60 | 9.6 | Down-regulation of MMP2 |

| Target Compound | MCF-7 | 0.084 | Aromatase inhibition |

This table illustrates the competitive potency of the target compound against established agents .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Breast Cancer : A patient treated with a derivative similar to our target compound showed a marked reduction in tumor size after six weeks of treatment, suggesting effective engagement with cancer pathways.

- Mechanistic Studies : In vitro studies indicated that compounds targeting EGFR pathways resulted in significant apoptosis in resistant cancer cell lines, highlighting their therapeutic potential.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. For instance, derivatives containing the thiadiazole ring have shown promising results against various cancer cell lines:

- Cytotoxicity : The compound demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L, respectively. This indicates its potential as an anticancer agent when compared to standard treatments like cisplatin .

- Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in tumor growth, including aromatase and epidermal growth factor receptor (EGFR) kinase .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. The presence of the thiadiazole ring enhances lipophilicity and bioavailability, making these compounds effective against various bacterial strains . Research has shown that similar compounds exhibit significant antibacterial activity, suggesting that this compound may also possess such properties.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structures have exhibited a range of pharmacological activities:

- Antiviral : Some derivatives have shown effectiveness against viral infections.

- Antitubercular : Thiadiazole derivatives have been investigated for their potential in treating tuberculosis.

- Analgesic : Certain compounds in this class have demonstrated pain-relieving properties .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Study on MCF7 Cells : A study published in Acta Pharmaceutica demonstrated that a related thiadiazole derivative showed significant cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Research conducted on various thiadiazole derivatives indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the need for further exploration of these compounds in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural motifs are the pyridazine-thioacetamide linkage and the 5-ethyl-1,3,4-thiadiazole group. Comparisons with analogs highlight how substituent variations influence physicochemical and biological properties:

Key Observations :

Physicochemical Properties

Melting Points and Solubility

Key Observations :

- Higher melting points (>260°C) are observed in compounds with fused aromatic systems (e.g., triazinoquinazoline in ), likely due to enhanced crystallinity.

- The thienylpyridazine analog () exhibits low aqueous solubility (1.5 µg/mL), suggesting the acetamido group in the target compound may improve solubility through hydrogen bonding.

Antimicrobial and Anticancer Activities

- Thiadiazinan-thione Derivatives () : Compounds like 6a (melting point 179–181°C) showed moderate antimicrobial activity, attributed to the thiadiazinan-thione moiety .

- Akt Inhibitors () : Compounds 3 and 8 induced apoptosis in glioma cells via Akt inhibition (86–92% activity), highlighting the therapeutic relevance of thiadiazole-acetamide scaffolds .

Structure-Activity Relationships (SAR)

- Thiadiazole Substituents : Ethyl groups (Target, 5g) may enhance membrane permeability compared to bulkier substituents (e.g., benzyl in ).

- Heterocyclic Linkers : Pyridazine-thioacetamide (Target) vs. pyrimidine-thioacetamide () may influence target selectivity due to differences in π-π stacking and hydrogen bonding .

Q & A

Basic: What synthetic routes are available for preparing this compound, and how can intermediates be characterized?

Methodological Answer:

The compound can be synthesized via multistep reactions involving thiol-ether coupling and amidation. A typical approach involves:

Thiolation: Reacting 6-acetamidopyridazine-3-thiol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether linkage .

Amidation: Coupling the intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine using carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF .

Characterization:

- NMR: Monitor coupling efficiency via disappearance of thiol (-SH, ~1.5 ppm) and appearance of methylene protons adjacent to sulfur (~4.2 ppm) .

- HPLC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal solvents, catalysts, and temperatures. For example:

- Solvent Screening: Use COSMO-RS simulations to identify solvents (e.g., DMF vs. acetone) that minimize activation energy for thiol-ether formation .

- Catalyst Design: Molecular docking studies (e.g., with AutoDock Vina) can evaluate ligand-catalyst interactions to enhance amidation efficiency .

- Experimental Validation: Validate predictions via small-scale reactions (e.g., 0.1 mmol) with in-line FTIR to monitor real-time progress .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm bond angles (e.g., C-S-C ~105°) and hydrogen-bonding networks (e.g., acetamide NH∙∙∙O interactions) .

- ¹³C NMR: Identify carbonyl carbons (e.g., acetamide C=O at ~170 ppm) and thiadiazole carbons (~150-160 ppm) .

- FTIR: Detect characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (e.g., rotation of the thiadiazole ring causing signal splitting) .

- DFT-NMR Comparison: Calculate theoretical NMR shifts (e.g., Gaussian 09) and compare with experimental data to identify dominant conformers .

- Crystallographic Refinement: Re-analyze X-ray data with SHELXL to detect disorder or partial occupancy in the crystal lattice .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC ≤ 8 µg/mL) and E. coli .

- Enzyme Inhibition: Test acetylcholinesterase inhibition via Ellman’s assay (IC₅₀ < 10 µM) with donepezil as a control .

- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates selectivity) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical moieties (e.g., acetamide’s hydrogen-bond acceptor role) .

- Bioisosteric Replacement: Substitute the thiadiazole ring with oxadiazole (e.g., improve metabolic stability) and compare logP values (CLOGP ~2.5 vs. ~3.0) .

- MD Simulations: Run 100-ns simulations (AMBER) to assess binding mode stability with target proteins (e.g., bacterial FabH) .

Basic: What are key stability considerations during storage?

Methodological Answer:

- Thermal Stability: TGA analysis shows decomposition onset at ~200°C; store below 25°C .

- Hydrolytic Sensitivity: Monitor pH-dependent degradation (e.g., acetate buffer at pH 4.0 vs. 7.4) via HPLC .

- Light Sensitivity: UV-vis spectroscopy reveals λmax at 270 nm; use amber vials to prevent photolysis .

Advanced: How can reaction scale-up challenges (e.g., low yield) be mitigated?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line Raman spectroscopy to track reaction intermediates and optimize mixing times .

- Design of Experiments (DoE): Use a Box-Behnken model to optimize variables (e.g., temperature, stoichiometry) for >85% yield .

- Continuous Flow Chemistry: Test millifluidic reactors (e.g., Chemtrix) to enhance heat/mass transfer and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.